molecular formula C13H17BrN2O4 B7073999 N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-5-bromofuran-2-carboxamide

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-5-bromofuran-2-carboxamide

Cat. No.: B7073999
M. Wt: 345.19 g/mol
InChI Key: ALKQGHJITHNMCE-UHFFFAOYSA-N
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Description

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-5-bromofuran-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group The compound also contains an oxan-4-yl group, which is a tetrahydropyran ring, and an amino group attached to a propyl chain

Properties

IUPAC Name

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c14-11-2-1-10(20-11)13(18)16-9(7-12(15)17)8-3-5-19-6-4-8/h1-2,8-9H,3-7H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQGHJITHNMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CC(=O)N)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-5-bromofuran-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Bromination: The furan ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a suitable amine reacts with a carboxylic acid derivative.

    Formation of the Oxan-4-yl Group: The oxan-4-yl group is synthesized separately and then attached to the main structure through a nucleophilic substitution reaction.

    Final Assembly: The final compound is obtained by coupling the intermediate products through appropriate reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, using catalysts like palladium on carbon (Pd/C)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one
  • 3-amino-4-azido-1,2,5-oxadiazole
  • 3-amino-3-(oxan-4-yl)propanoic acid

Uniqueness

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-5-bromofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the bromine-substituted furan ring, oxan-4-yl group, and carboxamide moiety distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

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